4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine is an organic compound with the molecular formula C9H10ClN3O It is a derivative of pyrrolo[2,3-d]pyrimidine, a heterocyclic compound that contains both pyrrole and pyrimidine rings
Properties
IUPAC Name |
4-chloro-7-(2-methoxyethyl)-2-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O/c1-7-12-9(11)8-3-4-14(5-6-15-2)10(8)13-7/h3-4H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSSYBIMDYQFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CN2CCOC)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane . This intermediate is then reacted with formamidine to produce 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Subsequent steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-d]pyrimidine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine include:
- 4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-7-(4-methylphenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
What sets 4-Chloro-7-(2-methoxyethyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidine apart is its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
